2-(3-Methylbut-3-en-1-yl)phenol
Overview
Description
2-(3-Methylbut-3-en-1-yl)phenol is an organic compound with the molecular formula C11H14O It is a phenolic compound characterized by the presence of a phenol group attached to a 3-methylbut-3-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-3-en-1-yl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol derivatives. This process typically uses magnesium dicarboxylates as catalysts to promote the prenylation reaction . The reaction conditions often include the use of organic solvents such as acetonitrile and specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar prenylation techniques. The process is scaled up to accommodate higher volumes, with stringent controls on reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-3-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction and conditions used.
Scientific Research Applications
2-(3-Methylbut-3-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-3-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the prenyl group may facilitate membrane attachment and protein-protein interactions, enhancing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-2-(3-methylbut-2-en-1-yl)phenol
- 4-Allyl-2-(2-methylbut-3-en-2-yl)phenol
Uniqueness
2-(3-Methylbut-3-en-1-yl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenol group with a prenyl substituent makes it particularly interesting for various applications, setting it apart from other similar compounds .
Biological Activity
2-(3-Methylbut-3-en-1-yl)phenol, also known as a phenolic compound, is characterized by its unique molecular structure that includes a hydroxyl group (-OH) attached to a phenyl ring, further substituted at the ortho position by a 3-methylbut-3-en-1-yl group. This compound has garnered interest in various fields due to its significant biological activities and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : Approximately 182.26 g/mol
- Physical State : Yellow crystalline solid
- Density : ~1.0 g/cm³
- Boiling Point : ~254.3 °C at 760 mmHg
The presence of both a phenolic group and an unsaturated hydrocarbon chain contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various strains of bacteria and fungi, making it a candidate for use in personal care products, pharmaceuticals, and food preservation . The compound's mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Activity
The compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have highlighted its ability to scavenge free radicals and reduce the levels of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, this compound has shown potential anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory conditions .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various phenolic compounds, including this compound, reported a minimum inhibitory concentration (MIC) that effectively inhibited the growth of several pathogenic bacteria. The results indicated that this compound could serve as a natural preservative in food products.
Antioxidant Potential Assessment
Another research effort focused on assessing the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The findings revealed that this compound exhibited substantial scavenging activity, comparable to known antioxidants such as ascorbic acid .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-(1-Methylbut-2-enyl)phenol | Prenylated Phenol | Different biological activity profiles |
4-Prenyloxyphenol | Prenylated Phenol | Known for anti-inflammatory properties |
2-Hydroxycinnamic Acid | Hydroxycinnamic Acid | Exhibits strong antioxidant properties |
4-Hydroxycoumarin | Coumarin Derivative | Commonly used in anticoagulant medications |
The distinct substitution pattern of this compound contributes to its specific biological activities, setting it apart from other phenolic compounds.
Properties
IUPAC Name |
2-(3-methylbut-3-enyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,12H,1,7-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDZLXGCRIRMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498710 | |
Record name | 2-(3-Methylbut-3-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18272-65-6 | |
Record name | 2-(3-Methylbut-3-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.